4-氯-2-(4-吗啉基)-5-噻唑甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

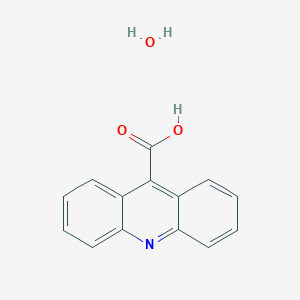

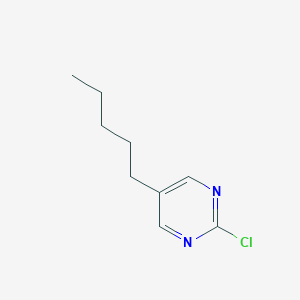

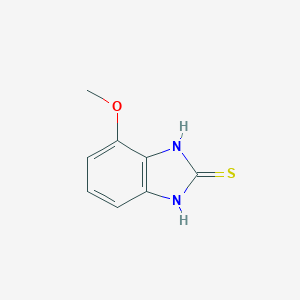

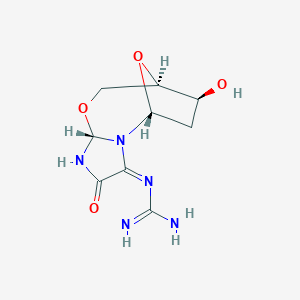

The compound “4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde” appears to contain a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains a morpholino group, which is a common functional group in organic chemistry, and an aldehyde group, which is characterized by the presence of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the morpholino group, and the aldehyde group. The presence of these functional groups would likely confer certain chemical properties to the compound, such as its reactivity, polarity, and potential for hydrogen bonding .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the aldehyde group is typically quite reactive and can undergo a variety of reactions, including oxidation and reduction reactions, nucleophilic addition reactions, and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the properties of its functional groups. For example, the presence of the polar aldehyde group and the potentially charged morpholino group could make the compound soluble in polar solvents .科学研究应用

Application 1: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .

- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .

- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .

Application 2: Synthesis of Novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde Derivatives

- Summary of the Application: This compound is used in the synthesis of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives, which have been tested for biological evaluation against bacteria and fungus .

- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl) morpholin-3-one in the presence of base and methanol as a solvent .

- Results or Outcomes: The synthesized compounds were characterized using 1H NMR, Mass, and IR spectroscopic techniques. They were also screened for antimicrobial activity against standard drugs .

Application 3: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .

- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .

- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .

Application 4: Synthesis and anti-oxidant activity of coumarinyl chalcones

- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .

- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .

- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

Application 5: Synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde

- Summary of the Application: This compound is used in the synthesis of 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde, a molecule of interest in pharmaceutical research .

- Methods of Application: A solution of morpholine in dichloromethane was gradually added under stirring to an ice-cooled mixture of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde in dichloromethane. After stirring for 30 minutes at 0-5 °C, the mixture was washed with water to remove unreacted morpholine and its salt .

- Results or Outcomes: The yield of the reaction was 56% of the desired product as yellow crystals .

Application 6: Synthesis and anti-oxidant activity of coumarinyl chalcones

- Summary of the Application: This compound is used in the synthesis of coumarinyl chalcones, which have been tested for their antioxidant potential .

- Methods of Application: The synthesis involves a nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with various aromatic aldehydes .

- Results or Outcomes: The synthesized compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

未来方向

属性

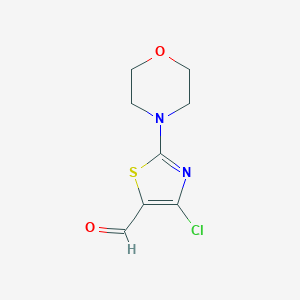

IUPAC Name |

4-chloro-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-7-6(5-12)14-8(10-7)11-1-3-13-4-2-11/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXGEJVHSHQARO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(S2)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376711 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-morpholino)-5-thiazolecarboxaldehyde | |

CAS RN |

129880-84-8 |

Source

|

| Record name | 4-Chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)